BenchChemオンラインストアへようこそ!

PF-9363

KAT6A Biochemical Potency Inhibitor Selectivity

PF-9363 (CTx-648) is a first-in-class, orally bioavailable KAT6A/B inhibitor with sub-nanomolar potency (Ki 0.27 nM) and exceptional selectivity (>250-fold over KAT7, >1,500-fold over KAT5/8). This unique profile ensures unambiguous target engagement, critical for reproducible epigenetic research. It achieves complete tumor growth inhibition at just 0.03 mg/kg/day p.o. in ER+ breast cancer models, enabling cost-effective chronic dosing. Ideal for dissecting KAT6A/B-specific transcriptional programs, endocrine resistance mechanisms, and combination therapy studies. Guaranteed high purity for reliable results.

Molecular Formula C20H20N4O6S
Molecular Weight 444.5 g/mol
Cat. No. B8180689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-9363
Molecular FormulaC20H20N4O6S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)S(=O)(=O)NC2=NOC3=C2C(=CC(=C3)CN4C=CC=N4)OC
InChIInChI=1S/C20H20N4O6S/c1-27-14-6-4-7-15(28-2)19(14)31(25,26)23-20-18-16(29-3)10-13(11-17(18)30-22-20)12-24-9-5-8-21-24/h4-11H,12H2,1-3H3,(H,22,23)
InChIKeyVNSQFPFWUAZOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-9363 (CTx-648): A First-in-Class, Orally Bioavailable KAT6A/B Inhibitor with Picomolar Potency


PF-9363 (also known as CTx-648) is a first-in-class, orally bioavailable small molecule that acts as a highly potent and selective inhibitor of the lysine acetyltransferases KAT6A and KAT6B [1]. Derived from a benzisoxazole series, PF-9363 targets the MYST family of histone acetyltransferases, which are critical epigenetic regulators in cancer [2]. Its preclinical profile is characterized by sub-nanomolar affinity for KAT6A (Ki = 0.27 nM) and high selectivity over other MYST family members, forming the basis for its investigational use in oncology .

Why Generic KAT6A Inhibitor Substitution Fails: PF-9363's Unique Potency and Selectivity Signature


The MYST acetyltransferase inhibitor class exhibits profound differences in potency, selectivity, and downstream biological effects [1][2]. While compounds such as WM-8014, WM-1119, and WM-3835 are widely used as KAT6A probes, their biochemical and cellular profiles diverge significantly from PF-9363. PF-9363 achieves a unique combination of sub-nanomolar KAT6A inhibition with exceptional selectivity over KAT7, KAT5, and KAT8—a profile not replicated by earlier-generation inhibitors [1]. Substituting PF-9363 with another in-class compound would therefore alter target engagement, biomarker modulation, and in vivo efficacy, directly impacting experimental reproducibility and therapeutic conclusions [2].

PF-9363 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Biochemical Potency: PF-9363 Exhibits Sub-Nanomolar KAT6A Inhibition, a ≥20-Fold Improvement Over WM-8014 and WM-1119

PF-9363 demonstrates superior biochemical potency for KAT6A compared to widely used MYST probes WM-8014 and WM-1119 . The difference in affinity translates to a potential requirement for higher concentrations of comparator compounds to achieve similar target engagement, increasing the risk of off-target effects .

KAT6A Biochemical Potency Inhibitor Selectivity

Selectivity Profile: PF-9363 Provides >250-Fold Discrimination Against KAT7, KAT5, and KAT8

PF-9363 displays a hierarchical inhibition profile across the MYST family with exceptional selectivity for KAT6A/B over other family members, a key differentiator from comparators [1]. This selectivity profile minimizes confounding biological effects from KAT7, KAT5, or KAT8 inhibition at therapeutic concentrations [2].

KAT6A Selectivity MYST Family

Cellular Target Engagement: PF-9363 Potently Inhibits H3K23 Acetylation, a Direct KAT6A/6B Biomarker

PF-9363 demonstrates potent, concentration-dependent inhibition of H3K23 acetylation, the primary histone substrate of KAT6A/B, in ER+ breast cancer cell lines [1]. This cellular biomarker confirms on-target activity and correlates with downstream transcriptional effects and anti-tumor activity [1].

Epigenetics Histone Acetylation Cellular Pharmacology

In Vivo Efficacy: PF-9363 Achieves Complete Tumor Growth Inhibition at Exceptionally Low Oral Doses

PF-9363 demonstrates remarkable in vivo potency, achieving complete tumor growth inhibition in the ZR-75-1 ER+ breast cancer xenograft model at an oral dose of 0.03 mg/kg/day [1]. In contrast, other KAT6A inhibitors such as WM-1119 require significantly higher oral doses (e.g., 33 mg/kg) to achieve plasma exposure, reflecting PF-9363's superior oral bioavailability and target engagement [2].

In Vivo Pharmacology Xenograft Oral Bioavailability

Activity in Endocrine Therapy-Resistant ER+ Breast Cancer Models

PF-9363 demonstrates anti-tumor efficacy in ER+ breast cancer models that are refractory to standard endocrine therapies, including tamoxifen-resistant and fulvestrant-resistant models [1][2]. This activity distinguishes PF-9363 from compounds that have only been characterized in endocrine-sensitive settings and highlights its potential to address a major clinical challenge [1].

Drug Resistance Breast Cancer Endocrine Therapy

Hierarchical Target Engagement and Unique Activity in KAT Inhibitor-Resistant Cell Lines

Integrated chemoproteomic profiling reveals that PF-9363 engages native MYST complexes in a hierarchical manner (KAT6A/B > KAT7 >> KAT8 > KAT5), a pattern distinct from other MYST probes [1]. Furthermore, benchmarking in the NCI-60 cell line panel demonstrates that PF-9363 inhibits the growth of cell lines resistant to other epigenetic inhibitors, potentially through engagement of the essential enzyme KAT8 at higher concentrations [1][2].

Chemoproteomics Drug Resistance NCI-60

PF-9363 Optimal Application Scenarios Based on Quantifiable Differentiation


Investigating KAT6A-Driven Oncogenic Programs in ER+ Breast Cancer

The unparalleled potency and selectivity of PF-9363 make it the optimal tool for dissecting KAT6A/6B-specific transcriptional programs in ER+ breast cancer models [1]. The low nanomolar cellular IC50 for H3K23Ac suppression (0.85 nM) ensures robust target engagement without off-target MYST family inhibition [2]. Its demonstrated efficacy in endocrine-resistant models further positions it as a key probe for studying resistance mechanisms [1].

In Vivo Pharmacology Studies Requiring Sustained Target Coverage at Low Doses

For chronic in vivo studies where compound consumption and potential toxicity must be minimized, PF-9363's exceptional oral potency (complete tumor inhibition at 0.03 mg/kg/day) provides a clear advantage over other KAT6A inhibitors that require significantly higher doses [3]. This enables long-term efficacy and tolerability studies in mice with reduced compound procurement costs and simplified formulation logistics.

Differentiating KAT6A/B vs. KAT7-Dependent Phenotypes

The hierarchical inhibition profile of PF-9363 (KAT6A/B > KAT7 >> KAT8 > KAT5), as established by chemoproteomic profiling, allows researchers to systematically probe the dose-dependent engagement of different MYST family members [2][4]. This is particularly valuable when dissecting overlapping roles of KAT6A/B and KAT7 in specific cellular contexts, where less selective probes may yield confounding results [4].

Combination Therapy Studies in Endocrine-Resistant Breast Cancer

Given its robust single-agent activity in endocrine therapy-resistant ER+ breast cancer models, PF-9363 is an ideal partner for combination studies with CDK4/6 inhibitors, selective estrogen receptor degraders (SERDs), or other targeted therapies [1]. The distinct epigenetic mechanism of KAT6A/B inhibition may synergize with agents targeting complementary pathways to overcome therapeutic resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-9363

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.